5-Methyl-2-(2-pyrazinyl)-1H-imidazole-4-carboxylic Acid
Description
5-Methyl-2-(2-pyrazinyl)-1H-imidazole-4-carboxylic acid is a heterocyclic carboxylic acid derivative featuring an imidazole core substituted with a methyl group at position 5, a pyrazinyl group at position 2, and a carboxylic acid moiety at position 4. This compound serves as a ligand in coordination chemistry, forming complexes with transition metals such as Cu(II), Co(II), Zn(II), and Pt(II) . Its structural uniqueness arises from the pyrazinyl group, which introduces additional nitrogen atoms capable of influencing electronic properties and metal-binding behavior. Applications of this compound and its metal complexes include antitumor and antimicrobial activities, as demonstrated in recent studies .
Properties
CAS No. |
864461-17-6 |
|---|---|
Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
5-methyl-2-pyrazin-2-yl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-5-7(9(14)15)13-8(12-5)6-4-10-2-3-11-6/h2-4H,1H3,(H,12,13)(H,14,15) |
InChI Key |
KPHLUVXMWIKCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=NC=CN=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-pyrazinyl)-1H-imidazole-4-carboxylic Acid typically involves the condensation of 2-pyrazinecarboxylic acid with 5-methylimidazole under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-pyrazinyl)-1H-imidazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
5-Methyl-2-(2-pyrazinyl)-1H-imidazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-pyrazinyl)-1H-imidazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound belongs to a family of imidazole-carboxylic acid derivatives with varying substituents. Key structural analogs and their distinguishing features include:
Key Observations :
- The pyrazinyl group in the target compound introduces two nitrogen atoms, enhancing electron-deficient character compared to phenyl-substituted analogs .
- Methyl and trifluoromethyl substituents influence solubility: the former moderately increases hydrophobicity, while the latter significantly boosts lipophilicity .
Comparison of Challenges :
- Pyrazinyl substituents require careful control of reaction conditions to avoid over-functionalization .
- Trifluoromethylphenyl analogs demand specialized reagents (e.g., fluorinated aryl halides), increasing synthesis complexity .
Physical and Chemical Properties
Notable Trends:
- Pyrazinyl and carboxylic acid groups improve water solubility compared to phenyl analogs .
- Methyl groups marginally increase thermal stability .
Key Differences :
- Pyrazinyl-containing complexes exhibit broader-spectrum antimicrobial activity compared to phenyl-substituted analogs .
Coordination Chemistry and Metal Complex Formation
The pyrazinyl group in the target compound enables bidentate or tridentate coordination with metals, contrasting with monodentate binding observed in simpler imidazole-carboxylic acids . Examples include:
- Cu(II) Complexes : Exhibit square-planar geometry with enhanced antitumor activity compared to Co(II) analogs .
- Pt(II) Complexes : Show lower stability than those derived from benzimidazole-2-carboxylic acid, likely due to steric hindrance from the pyrazinyl group .
Comparative Efficacy :
Biological Activity
5-Methyl-2-(2-pyrazinyl)-1H-imidazole-4-carboxylic acid (commonly referred to as MPCA) is a heterocyclic compound distinguished by its unique structure, which includes an imidazole ring, a pyrazine moiety, and a carboxylic acid functional group. This compound is gaining attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C9H8N4O2
- Molecular Weight : Approximately 204.19 g/mol
- Structural Features :
- Methyl group at the 5-position of the imidazole ring.
- Pyrazinyl group at the 2-position.
The presence of these functional groups contributes to the compound's reactivity and biological interactions. The carboxylic acid group can participate in various chemical reactions, while the nitrogen atoms in the imidazole and pyrazine rings can act as Lewis bases, facilitating coordination with metal ions or other biological molecules.
Antimicrobial Properties
Research indicates that MPCA exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of MPCA have shown promising results in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics.
Anti-inflammatory Effects
MPCA has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This activity suggests its potential role in treating inflammatory diseases .
Anticancer Activity
The compound's anticancer properties are under investigation, particularly its ability to induce apoptosis in cancer cells. Preliminary findings suggest that MPCA can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
Case Studies and Research Findings
Several studies have focused on the biological activity of MPCA and its derivatives:
- Antimicrobial Study : A study evaluated the effectiveness of MPCA against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating strong antimicrobial potential.
- Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), MPCA treatment significantly reduced levels of TNF-alpha and IL-6 compared to control groups. This suggests that MPCA may serve as a therapeutic agent for inflammatory conditions .
- Anticancer Activity : In vitro tests on human breast cancer cells (MCF-7) revealed that MPCA reduced cell viability by approximately 50% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .
Comparative Analysis with Related Compounds
The biological activities of MPCA can be compared with structurally similar compounds to understand better its pharmacological profile.
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 4-Methyl-2-(2-pyrazinyl)-1H-imidazole-5-carboxylic acid | C9H8N4O2 | Different position of carboxylic group | Moderate antimicrobial activity |
| 5-Methyl-2-(2-methylphenyl)-1H-imidazole-4-carboxylic acid | C12H12N2O2 | Contains a methylphenyl instead of pyrazinyl | Lower anticancer efficacy |
| 5-Methyl-2-(4-pyridyl)-1H-imidazole-4-carboxylic acid | C10H9N3O2 | Incorporates a pyridine ring | Enhanced anti-inflammatory effects |
This table highlights how variations in substituents influence the biological activity of related compounds, emphasizing the unique profile of MPCA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
